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Compound of Interest

Compound Name: 4-chloro-N-methyl-2-nitroaniline

Cat. No.: B181444 Get Quote

Introduction

4-chloro-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential

applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty

chemicals. Achieving a high yield of this compound is crucial for its cost-effective production in

a research and development setting. This document outlines a robust, three-step synthesis

protocol starting from the commercially available 4-chloro-2-nitroaniline. The described method

is adapted from a high-yield synthesis of a related compound, N-methyl-p-nitroaniline, and is

designed to minimize the formation of by-products, ensuring a high purity of the final product.

Synthesis Strategy

The selected synthetic route involves the protection of the amino group of 4-chloro-2-

nitroaniline by formylation, followed by N-methylation, and subsequent deprotection to yield the

target compound. This strategy offers several advantages over direct methylation of 4-chloro-2-

nitroaniline:

Prevention of Over-Methylation: Direct methylation of primary anilines can often lead to the

formation of di-methylated and even quaternary ammonium salt by-products. The formyl

protecting group prevents this by allowing for the introduction of only a single methyl group.

Enhanced Nucleophilicity: The formylated intermediate can be readily deprotonated with a

strong base to form a highly nucleophilic amide anion, which facilitates an efficient reaction

with the methylating agent.
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High Yields: Each step in this synthesis is reported to proceed with high efficiency,

contributing to a high overall yield of the final product[1].

The three main stages of the synthesis are:

Formylation: Reaction of 4-chloro-2-nitroaniline with formic acid to produce N-(4-chloro-2-

nitrophenyl)formamide.

Methylation: N-methylation of the formylated intermediate using methyl iodide in the

presence of a strong base.

Deformylation: Removal of the formyl protecting group via acid-catalyzed hydrolysis to yield

4-chloro-N-methyl-2-nitroaniline.

Experimental Protocols
Step 1: Synthesis of N-(4-chloro-2-
nitrophenyl)formamide (Formylation)
Methodology:

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

4-chloro-2-nitroaniline (10.0 g, 57.9 mmol).

Add formic acid (50 mL, 98-100%) to the flask.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

The solid product will precipitate out of the solution. Collect the precipitate by vacuum

filtration.

Wash the filter cake with cold water until the filtrate is neutral.
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Dry the collected solid in a vacuum oven to obtain N-(4-chloro-2-nitrophenyl)formamide.

Step 2: Synthesis of N-(4-chloro-2-nitrophenyl)-N-
methylformamide (Methylation)
Methodology:

In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a

nitrogen inlet, dissolve N-(4-chloro-2-nitrophenyl)formamide (10.0 g, 49.8 mmol) in 80 mL of

anhydrous N,N-dimethylformamide (DMF).

Add potassium tert-butoxide (6.7 g, 59.8 mmol) to the solution in portions while stirring under

a nitrogen atmosphere. Stir the mixture at room temperature for 20 minutes.

Add methyl iodide (7.8 g, 3.4 mL, 54.8 mmol) dropwise to the reaction mixture at room

temperature.

Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC[1].

After the reaction is complete, pour the mixture into 300 mL of cold water.

The product will precipitate as a solid. Collect the solid by vacuum filtration.

Wash the filter cake with water and dry it in a vacuum oven.

Step 3: Synthesis of 4-chloro-N-methyl-2-nitroaniline
(Deformylation)
Methodology:

In a 250 mL round-bottom flask, suspend N-(4-chloro-2-nitrophenyl)-N-methylformamide

(10.0 g, 46.6 mmol) in 100 mL of ethanol.

Add 50 mL of 6 M hydrochloric acid to the suspension.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until

the pH is approximately 7-8.

The product will precipitate. Collect the solid by vacuum filtration.

Wash the filter cake with water.

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-N-
methyl-2-nitroaniline.

Data Presentation
The following table summarizes the key parameters for the high-yield synthesis of 4-chloro-N-
methyl-2-nitroaniline.

Step Reaction Key Reagents Solvent Expected Yield

1 Formylation

4-chloro-2-

nitroaniline,

Formic acid

Formic acid >95%

2 Methylation

N-(4-chloro-2-

nitrophenyl)form

amide,

Potassium tert-

butoxide, Methyl

iodide

DMF >90%[1]

3 Deformylation

N-(4-chloro-2-

nitrophenyl)-N-

methylformamide

, Hydrochloric

acid

Ethanol/Water >95%

Overall >80%

Mandatory Visualization
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The following diagrams illustrate the experimental workflow and the chemical reaction pathway

for the synthesis of 4-chloro-N-methyl-2-nitroaniline.

Step 1: Formylation Step 2: Methylation Step 3: Deformylation

4-chloro-2-nitroaniline +
Formic Acid Reflux (4-6h) Precipitation in Ice Water Filtration & Drying N-(4-chloro-2-nitrophenyl)formamide

Formylated Intermediate +
Potassium tert-butoxide +

Methyl Iodide in DMF

To Methylation Stir at RT (8-12h) Precipitation in Water Filtration & Drying N-(4-chloro-2-nitrophenyl)-N-methylformamide Methylated Intermediate +
HCl in Ethanol

To Deformylation Reflux (2-4h) Neutralization (NaHCO3) Filtration & Recrystallization 4-chloro-N-methyl-2-nitroaniline

4-chloro-2-nitroaniline

N-(4-chloro-2-nitrophenyl)formamide

+ HCOOH
(Formylation)

N-(4-chloro-2-nitrophenyl)-N-methylformamide

+ CH3I, t-BuOK
(Methylation)

4-chloro-N-methyl-2-nitroaniline

+ HCl, H2O
(Deformylation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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